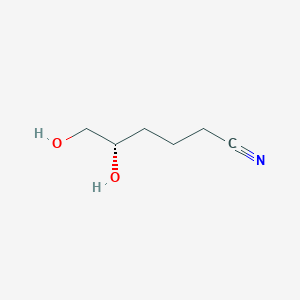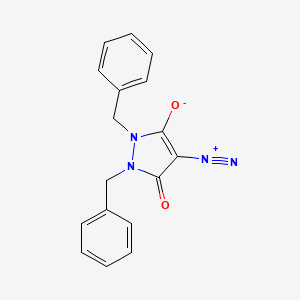
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is an organic compound that belongs to the class of dioxanes. Dioxanes are heterocyclic organic compounds with a six-membered ring containing two oxygen atoms. This particular compound is characterized by its two methoxy groups and two phenylethenyl groups attached to the dioxane ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane typically involves the reaction of appropriate precursors under controlled conditions. One possible route could involve the reaction of 2,5-dimethoxy-1,4-dioxane with phenylacetylene in the presence of a catalyst. The reaction conditions, such as temperature, pressure, and solvent, would need to be optimized to achieve the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction routes as in the laboratory. The process would be optimized for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced catalysts, and purification techniques.
化学反应分析
Types of Reactions
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Substitution reactions might involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones or aldehydes, while reduction could produce alcohols.
科学研究应用
Chemistry: It can be used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its biological activity or interactions with biological molecules.
Medicine: Potential medicinal properties could be explored, such as its effects on specific biological pathways.
Industry: The compound could be used in the development of new materials or as a reagent in industrial processes.
作用机制
The mechanism by which 2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular processes. The exact pathways and molecular targets would need to be elucidated through experimental studies.
相似化合物的比较
Similar Compounds
2,5-Dimethoxy-1,4-dioxane: Lacks the phenylethenyl groups.
2,5-Diphenyl-1,4-dioxane: Lacks the methoxy groups.
1,4-Dioxane: The parent compound without any substituents.
Uniqueness
2,5-Dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane is unique due to the presence of both methoxy and phenylethenyl groups, which can influence its chemical reactivity and potential applications. The combination of these functional groups can lead to distinct properties compared to similar compounds.
属性
| 92720-85-9 | |
分子式 |
C22H24O4 |
分子量 |
352.4 g/mol |
IUPAC 名称 |
2,5-dimethoxy-2,5-bis(2-phenylethenyl)-1,4-dioxane |
InChI |
InChI=1S/C22H24O4/c1-23-21(15-13-19-9-5-3-6-10-19)17-26-22(24-2,18-25-21)16-14-20-11-7-4-8-12-20/h3-16H,17-18H2,1-2H3 |
InChI 键 |
BGJIVKAFOVRNNS-UHFFFAOYSA-N |
规范 SMILES |
COC1(COC(CO1)(C=CC2=CC=CC=C2)OC)C=CC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







